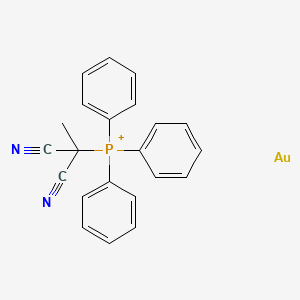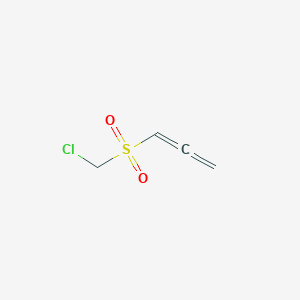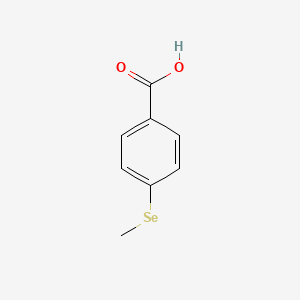![molecular formula C31H40O9Si3 B14271241 {Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) CAS No. 138698-28-9](/img/structure/B14271241.png)
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) is a complex organic compound that features a unique structure combining methanetriyl and benzodioxole groups with trimethylsilane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole units . These units are then linked to a central methanetriyl group, which is further functionalized with trimethylsilane groups. The reaction conditions often require aprotic polar solvents and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzodioxole derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzodioxole derivatives.
科学研究应用
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of {Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) involves its interaction with specific molecular targets and pathways. The benzodioxole units can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trimethylsilane groups may enhance the compound’s stability and facilitate its incorporation into larger molecular structures.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar benzodioxole units but lacking the methanetriyl and trimethylsilane groups.
Methylenedioxybenzene: Another related compound with methylenedioxy groups but different overall structure and properties.
Uniqueness
{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane) is unique due to its combination of methanetriyl, benzodioxole, and trimethylsilane groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
138698-28-9 |
|---|---|
分子式 |
C31H40O9Si3 |
分子量 |
640.9 g/mol |
IUPAC 名称 |
[6-[bis(6-trimethylsilyloxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C31H40O9Si3/c1-41(2,3)38-22-13-28-25(32-16-35-28)10-19(22)31(20-11-26-29(36-17-33-26)14-23(20)39-42(4,5)6)21-12-27-30(37-18-34-27)15-24(21)40-43(7,8)9/h10-15,31H,16-18H2,1-9H3 |
InChI 键 |
FUNIFUXERQPHIN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=CC2=C(C=C1C(C3=CC4=C(C=C3O[Si](C)(C)C)OCO4)C5=CC6=C(C=C5O[Si](C)(C)C)OCO6)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)

![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)

![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)

![[3-({6-[(2-Methylacryloyl)oxy]hexyl}oxy)-3-oxopropyl]phosphonic acid](/img/structure/B14271230.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)

